molecular formula C16H12F4O B1327663 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone CAS No. 898768-58-6

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone

Cat. No. B1327663
M. Wt: 296.26 g/mol
InChI Key: HQMOMVQGQVZJDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone involves various chemical reactions and methodologies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a related trifluoromethyl phenyl compound with 4-nitrophenyl phenyl ether, followed by reduction . Another synthesis approach involved a Mukaiyama Michael type reaction from a tetrafluoroenol silyl ether derived from pentafluoropropiophenone . Additionally, bisfluoro monomers were synthesized through a cross-coupling reaction of a fluorinated phenyl boronic acid with dibromo anthracene and dibromo fluorine . Acidic hydrolysis and subsequent treatment with potassium hydroxide or methanolic sodium methoxide were used to synthesize and cyclize ortho-hydroxy tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin .

Molecular Structure Analysis

The molecular structures of compounds in this category have been elucidated using various techniques. X-ray structure analysis determined the structure of a hexafluoropropanol derivative, revealing strong intermolecular hydrogen bonds forming two-dimensional layers . The crystal structure of a related compound, anti-3',4'-difluoro-2-hydroxyiminopropiophenone, was determined to be monoclinic with specific cell dimensions and confirmed the trans-oid arrangement of the carbonyl and hydroxyimino-groups .

Chemical Reactions Analysis

Chemical reactions involving these fluorinated compounds are diverse. For example, the synthesis of polyimides from the novel diamine mentioned earlier involved a two-stage process with thermal and chemical imidization . The solvolysis of the trifluoromethyl group occurred under basic conditions in the synthesis of trifluoromethyl cyclohexyl and aryl compounds . The intramolecular cyclization of ortho-hydroxy tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are notable for their high thermal stability and solubility in polar organic solvents. The fluorinated polyimides synthesized from the diamine monomer showed glass transition temperatures of 223-225°C and temperatures at 5% weight loss of 535-568°C in nitrogen . The poly(arylene ether)s based on bisfluoro monomers exhibited high thermal stability up to 490°C and glass transition temperatures up to 310°C . The crystal structure analysis of the hexafluoropropanol derivative predicted its application in fluoro-containing materials due to the presence of deprotonatable alcoholic and phenolic hydroxyl groups .

Scientific Research Applications

Antiandrogen Activity

  • The compound has been explored for its antiandrogen activity. A study found that derivatives with a trifluoromethyl group exhibited partial androgen agonist activity (Tucker, Crook, & Chesterson, 1988).

Synthesis and Structural Characterization

  • New organoantimony carboxylates, including derivatives with a 4-fluorophenyl group, have been synthesized and structurally characterized. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines (Geng et al., 2015).

Polymer Science

  • The compound has applications in polymer science. Novel poly(arylene ether)s have been synthesized using bisfluoro monomers derived from this compound, exhibiting high thermal stability and solubility in organic solvents (Salunke, Ghosh, & Banerjee, 2007).

Fluorescent Probes

  • Derivatives of the compound have been used in the development of fluorescent probes sensitive to pH changes and metal cations (Tanaka et al., 2001).

Electropolymerization and Capacitor Applications

  • The compound has been used in the electropolymerization process, leading to polymers with good electrochemical behaviors, high conductivity, and excellent ambient stability. These materials are potential candidates for electrochemical capacitor applications (Wei et al., 2006).

Radiopharmaceutical Intermediates

  • In the field of radiopharmaceuticals, the compound has been studied as a bifunctional intermediate. Specific derivatives have been explored for their potential in producing radiolabelled ligands (Banks & Hwang, 1994).

Photoredox Catalysis

  • The compound's derivatives have been utilized in photoredox catalysis for radical reactions. This includes applications in synthesizing organofluorine compounds and catalytic fluoromethylation of carbon-carbon multiple bonds (Koike & Akita, 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, fluorinated compounds are being explored for their potential in various fields like medicinal chemistry and materials science .

properties

IUPAC Name

3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMOMVQGQVZJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644590
Record name 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone

CAS RN

898768-58-6
Record name 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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